(S)-4-(piperidin-2-yl)benzamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(piperidin-2-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(piperidin-2-yl)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with (S)-2-piperidinecarboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(piperidin-2-yl)benzamide hydrochloride may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being released for use in research and development.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(piperidin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-4-(piperidin-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
4-[(2S)-piperidin-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H2,13,15);1H/t11-;/m0./s1 |
InChI Key |
VBQNMBPIXAGUGO-MERQFXBCSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)C(=O)N.Cl |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.